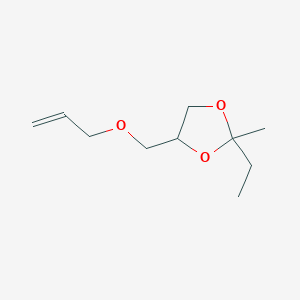
2-Ethyl-2-methyl-4-(prop-2-enoxymethyl)-1,3-dioxolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethyl-2-methyl-4-(prop-2-enoxymethyl)-1,3-dioxolane is an organic compound belonging to the class of dioxolanes. Dioxolanes are five-membered cyclic ethers containing two oxygen atoms at adjacent positions. These compounds are known for their stability and versatility in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-2-methyl-4-(prop-2-enoxymethyl)-1,3-dioxolane typically involves the reaction of an appropriate diol with an aldehyde or ketone under acidic conditions. The reaction proceeds through the formation of a hemiacetal intermediate, which then cyclizes to form the dioxolane ring.
Industrial Production Methods
Industrial production methods for dioxolanes often involve continuous flow processes to ensure high yield and purity. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to facilitate the reaction.
化学反応の分析
Types of Reactions
2-Ethyl-2-methyl-4-(prop-2-enoxymethyl)-1,3-dioxolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the dioxolane ring into diols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the prop-2-enoxymethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like halides, amines, or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of diols.
Substitution: Formation of substituted dioxolanes.
科学的研究の応用
2-Ethyl-2-methyl-4-(prop-2-enoxymethyl)-1,3-dioxolane has various applications in scientific research, including:
Chemistry: Used as a protecting group for diols in organic synthesis.
Biology: Studied for its potential as a bioactive compound.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of polymers and resins.
作用機序
The mechanism by which 2-Ethyl-2-methyl-4-(prop-2-enoxymethyl)-1,3-dioxolane exerts its effects depends on its specific application. In organic synthesis, it acts as a protecting group by forming stable cyclic structures with diols. In biological systems, its mechanism of action may involve interactions with specific molecular targets, such as enzymes or receptors.
類似化合物との比較
Similar Compounds
1,3-Dioxane: Another cyclic ether with similar stability and reactivity.
1,3-Dioxolane: The parent compound of the dioxolane family.
2-Methyl-1,3-dioxolane: A closely related compound with a similar structure.
Uniqueness
2-Ethyl-2-methyl-4-(prop-2-enoxymethyl)-1,3-dioxolane is unique due to its specific substituents, which confer distinct chemical properties and reactivity compared to other dioxolanes. Its prop-2-enoxymethyl group, in particular, allows for unique substitution reactions that are not possible with simpler dioxolanes.
特性
CAS番号 |
65282-98-6 |
|---|---|
分子式 |
C10H18O3 |
分子量 |
186.25 g/mol |
IUPAC名 |
2-ethyl-2-methyl-4-(prop-2-enoxymethyl)-1,3-dioxolane |
InChI |
InChI=1S/C10H18O3/c1-4-6-11-7-9-8-12-10(3,5-2)13-9/h4,9H,1,5-8H2,2-3H3 |
InChIキー |
ZTSUTPAUKYZUKU-UHFFFAOYSA-N |
正規SMILES |
CCC1(OCC(O1)COCC=C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


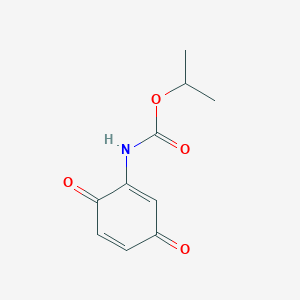
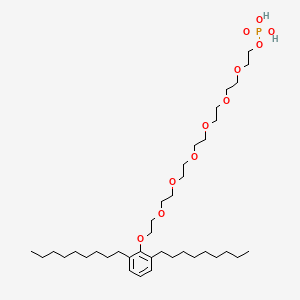
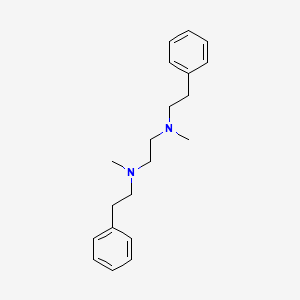

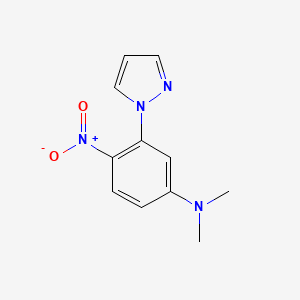
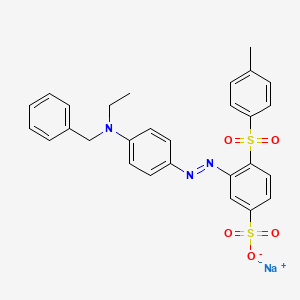
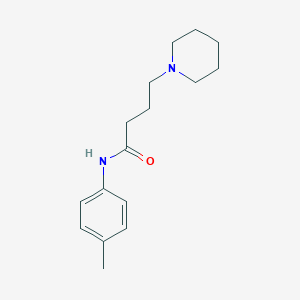
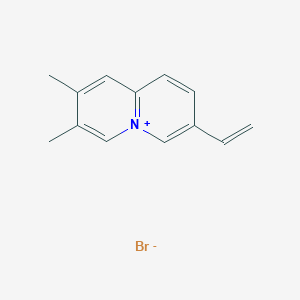


![ethyl 2-[1-(4-methoxybenzoyl)-2H-quinolin-2-yl]-3-oxo-3-phenylpropanoate](/img/structure/B14480481.png)

![3-[2-(tert-Butylsulfanyl)phenyl]prop-2-enoic acid](/img/structure/B14480491.png)

